1-Cyano-8-(difluoromethoxy)naphthalene
Description
Contextualization of Naphthalene (B1677914) Derivatives as Core Scaffolds in Advanced Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the development of a wide array of functional molecules. ontosight.aiwikipedia.org Its rigid, planar structure and electron-rich nature make it an ideal scaffold for the construction of compounds with diverse biological and material properties. ontosight.ai Naphthalene derivatives have been extensively investigated and have found applications in medicinal chemistry, materials science, and organic electronics. ontosight.aistudysmarter.co.uk
In the realm of medicinal chemistry, the naphthalene core is a prevalent feature in numerous therapeutic agents. ontosight.ai The versatility of the naphthalene scaffold allows for the introduction of various functional groups at different positions, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov This adaptability has made naphthalene a privileged structure in drug discovery, contributing to the development of a range of clinically used pharmaceuticals.
Table 1: Physicochemical Properties of Naphthalene and Related Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Naphthalene | C₁₀H₈ | 128.17 | 3.29 | 0 |
| 1-Naphthoyl cyanide | C₁₂H₇NO | 181.19 | 3.2 | 40.9 |
| 1-(Difluoromethoxy)naphthalene | C₁₁H₈F₂O | 194.18 | 3.44 | 9.23 |
| 1-Cyano-5-(difluoromethyl)naphthalene | C₁₂H₇F₂N | 203.19 | 3.5 | 23.8 |
Significance of Cyano and Difluoromethoxy Substituents in Molecular Design and Functionality
The properties of a naphthalene-based molecule are significantly influenced by the nature and position of its substituents. In 1-Cyano-8-(difluoromethoxy)naphthalene, the cyano (-C≡N) and difluoromethoxy (-OCHF₂) groups play a crucial role in defining its chemical character and potential utility.
The cyano group is a powerful electron-withdrawing group that can substantially modulate the electronic properties of the naphthalene ring system. fiveable.mersc.org Its linear geometry and triple bond introduce unique steric and electronic features. nih.gov In medicinal chemistry, the incorporation of a cyano group can lead to enhanced binding affinity to biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. researchgate.net Furthermore, the nitrile functionality is a versatile synthetic handle, allowing for a wide range of chemical transformations. researchgate.net
The difluoromethoxy group has gained considerable attention in drug design due to its unique combination of properties. nih.gov The presence of two fluorine atoms imparts increased lipophilicity and metabolic stability to the molecule. nih.govmdpi.com Unlike the trifluoromethoxy group, the difluoromethoxy group can act as a hydrogen bond donor, which can be crucial for molecular recognition and binding to biological macromolecules. nih.govrsc.org This substituent is often used as a bioisostere for hydroxyl or thiol groups, offering a way to fine-tune the physicochemical properties of a lead compound. rsc.org
The strategic placement of the cyano and difluoromethoxy groups on the naphthalene scaffold in this compound suggests a molecule with a unique profile of electronic, steric, and hydrogen-bonding capabilities. This combination of features makes it a promising candidate for further investigation in various areas of chemical research, from the development of novel pharmaceuticals to the design of advanced organic materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
8-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12H |
InChI Key |
CIQSKKJUQUFMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1 Cyano 8 Difluoromethoxy Naphthalene
Quantum Chemical Characterization of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the three-dimensional structure and electronic landscape of molecules like 1-cyano-8-(difluoromethoxy)naphthalene. These computational methods allow for precise determination of geometric parameters and the analysis of substituent effects on the core aromatic system.
The presence of the difluoromethoxy (-OCHF₂) group introduces conformational flexibility to the otherwise rigid naphthalene (B1677914) structure. The key variable is the rotation around the C(naphthalene)−O bond. Conformational analysis using computational methods is employed to identify the most stable spatial arrangement of this group.
The rotation is primarily influenced by steric and electronic interactions with the adjacent, or peri-positioned, cyano group. Theoretical calculations aim to map the potential energy surface by systematically varying the dihedral angle of the C8-O-C-H bond. This process identifies low-energy conformers. It is generally expected that the most stable conformation will minimize steric repulsion between the hydrogen and fluorine atoms of the difluoromethoxy group and the bulky cyano group at the C1 position. Fluorine substitution is known to have a profound impact on molecular conformation, and in 1,3-disubstituted systems like this, electrostatic interactions between the C-F dipoles and the cyano group's dipole moment play a significant role in determining the preferred geometry. semanticscholar.org
The geometry of the naphthalene core is distorted by the introduction of the cyano and difluoromethoxy substituents. Computational models, such as those using the B3LYP functional, can predict these changes with high accuracy when compared to the known geometry of unsubstituted naphthalene. researchgate.netresearchgate.net
The electron-withdrawing nature of both the cyano (-CN) and difluoromethoxy (-OCHF₂) groups alters the electron distribution within the aromatic π-system, which in turn affects bond lengths. For example, the C1-C(N) bond and the C8-O bond will have lengths characteristic of their respective bond orders. The C-C bonds within the naphthalene rings are also expected to deviate from the values of unsubstituted naphthalene due to the inductive and resonance effects of the substituents. The steric strain induced by the proximity of the two bulky groups at the C1 and C8 positions can also lead to slight out-of-plane distortions and modifications in the bond angles around these carbons.
| Bond | Typical Bond Length in Naphthalene (Å) | Expected Perturbation in this compound |
|---|---|---|
| C1–C2 | 1.376 | Slightly elongated due to substituent effects |
| C4a–C8a | 1.421 | Slightly altered by electronic demands of substituents |
| C–H | 1.09 | Largely unchanged on unsubstituted positions researchgate.net |
| C≡N | N/A | Expected to be ~1.15 Å, typical for a nitrile |
| C–O | N/A | Expected to be ~1.36 Å for aryl ethers |
| C–F | N/A | Expected to be ~1.35 Å |
Electronic Properties and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a critical framework for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.
For polycyclic aromatic hydrocarbons like naphthalene, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings. samipubco.com In this compound, the character of these orbitals is modulated by the substituents.
HOMO: The HOMO is associated with the molecule's ability to donate electrons. It is expected to retain its π-character, with significant electron density across the naphthalene core. The oxygen atom of the difluoromethoxy group, with its lone pairs, may contribute to this orbital, potentially raising its energy relative to unsubstituted naphthalene.
LUMO: The LUMO relates to the molecule's ability to accept electrons. The strongly electron-withdrawing cyano group is anticipated to have a dominant effect on the LUMO. olemiss.edu Computational studies consistently show that electron-withdrawing groups significantly lower the LUMO energy level and often cause the LUMO's electron density to localize in their vicinity. rsc.org Therefore, the LUMO of this molecule is expected to have a significant density contribution from the cyano group and the carbon atom to which it is attached.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
The introduction of substituents onto an aromatic ring typically reduces the HOMO-LUMO gap compared to the parent hydrocarbon. researchgate.netrsc.org This is because electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. In this compound, both effects are present:
The cyano group is a powerful electron-withdrawing group and will substantially lower the LUMO energy.
The difluoromethoxy group has a dual nature: it is strongly σ-withdrawing due to the highly electronegative fluorine atoms but can act as a π-donor through the oxygen lone pair. The net effect on the HOMO will depend on the balance of these interactions.
| Compound | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Naphthalene (unsubstituted) | -6.13 samipubco.com | -1.38 samipubco.com | 4.75 samipubco.com |
| This compound | Perturbed by -OCHF₂ group | Significantly lowered by -CN group rsc.org | Expected to be < 4.75 eV researchgate.net |
The distribution of electron density within the molecule is highly polarized due to the presence of electronegative atoms (N, O, F). A Molecular Electrostatic Potential (MEP) surface is commonly calculated to visualize the charge distribution. mdpi.com
Negative Potential Regions: The most electron-rich regions (negative electrostatic potential) are expected to be located around the nitrogen atom of the cyano group and the fluorine atoms of the difluoromethoxy group. These sites represent the most likely areas for electrophilic attack.
Positive Potential Regions: Electron-deficient regions (positive electrostatic potential) are likely to be found around the hydrogen atoms of the naphthalene ring and the hydrogen of the difluoromethoxy group.
Influence of Substituents on Electronic Properties and Orbital Character
The electronic landscape of this compound is significantly shaped by its substituents. The strong electron-withdrawing nature of the cyano group, combined with the inductive withdrawal of the difluoromethoxy group, is expected to lower the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This general trend is observed in computational studies of other substituted naphthalenes, where electron-withdrawing groups stabilize these orbitals. iau.ir
The distribution of the HOMO and LUMO is also anticipated to be heavily influenced. The HOMO is likely to be localized away from the electron-withdrawing substituents, with higher orbital coefficients on the unsubstituted ring and at positions meta to the substituents. Conversely, the LUMO is expected to be concentrated around the cyano and difluoromethoxy groups, as well as the carbon atoms to which they are attached, reflecting the electrophilic character of this region of the molecule. This polarization of the frontier orbitals is a key determinant of the molecule's reactivity and its potential applications in electronic materials.
Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in quantifying these effects. tandfonline.comresearchgate.net For instance, the calculated HOMO-LUMO gap provides a theoretical estimate of the molecule's electronic excitation energy and chemical reactivity. It is hypothesized that the combined electron-withdrawing effects of the cyano and difluoromethoxy groups in this compound would result in a relatively large HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting high kinetic stability.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| HOMO Energy | Lowered relative to naphthalene | Influence of electron-withdrawing substituents. |
| LUMO Energy | Lowered relative to naphthalene | Influence of electron-withdrawing substituents. |
| HOMO-LUMO Gap | Relatively large | Increased electronic stability due to substituent effects. |
| Dipole Moment | Significant | Due to the presence of highly electronegative F, O, and N atoms. |
Molecular Dynamics and Torsional Barriers of Naphthalene Derivatives
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound. arxiv.orgrsc.orgmdpi.com A key aspect of this would be the investigation of the rotational barrier around the C-O bond of the difluoromethoxy group. The proximity of the cyano group at the 8-position could introduce steric hindrance, influencing the preferred orientation of the -OCHF2 group relative to the naphthalene plane.
Born-Oppenheimer Molecular Dynamics (BOMD) simulations, in particular, can provide insights into the fluxional nature of such weakly bound or sterically hindered systems, even at low temperatures. nih.gov These simulations could reveal the time-averaged conformational preferences and the energy barriers associated with the rotation of the difluoromethoxy group. Understanding these torsional barriers is crucial, as the conformation of this group can impact the molecule's packing in the solid state and its interactions with other molecules.
The flexibility of the difluoromethoxy group, coupled with the rigid naphthalene core, can lead to complex intermolecular interactions. MD simulations can be employed to study the aggregation behavior of this compound and predict its solid-state packing, which is vital for the design of organic electronic materials. arxiv.orgrsc.org
Aromaticity Assessment and Stability Studies of the Naphthalene Core
The aromaticity of the naphthalene core in this compound is expected to be modulated by the electronic perturbations of the substituents. Aromaticity is a key indicator of stability, and its quantification can be achieved through various computational methods, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). iau.irresearchgate.net
Table 2: Predicted Aromaticity Indices for this compound
| Aromaticity Index | Predicted Trend | Rationale |
|---|---|---|
| NICS(0) | Less negative than naphthalene | Reduction in π-electron density due to substituents. |
| NICS(1) | Less negative than naphthalene | Reduction in π-electron density due to substituents. |
| HOMA | Lower than naphthalene | Increased bond length alternation due to substituent effects. |
Computational Prediction of Chemical Reactivity and Mechanistic Pathways
Computational methods are invaluable for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can identify the most probable sites for electrophilic and nucleophilic attack.
Given the electron-deficient nature of the substituted ring, it is expected to be deactivated towards electrophilic aromatic substitution compared to unsubstituted naphthalene. libretexts.org Electrophilic attack would likely occur on the unsubstituted ring, at the positions that are least deactivated and sterically accessible. Conversely, the substituted ring, particularly the carbon atoms attached to the electron-withdrawing groups, will be activated towards nucleophilic aromatic substitution.
DFT calculations can be used to model the transition states and reaction pathways for various reactions, such as cycloadditions or nucleophilic substitutions. nih.govnih.gov For instance, the distortion/interaction model can be employed to understand the reactivity in pericyclic reactions. nih.gov By calculating the activation energies for different potential reaction pathways, a theoretical prediction of the most favorable reaction products can be made. This predictive power is essential for guiding the synthetic utility of this compound and exploring its potential in the development of novel functional materials.
Advanced Spectroscopic Characterization of 1 Cyano 8 Difluoromethoxy Naphthalene
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopic properties of 1-cyano-8-(difluoromethoxy)naphthalene are dictated by the naphthalene (B1677914) core, which is functionalized with an electron-withdrawing cyano (-CN) group and a difluoromethoxy (-OCHF₂) group at the sterically crowded peri (1,8) positions. This substitution pattern creates a "push-pull" system where the difluoromethoxy group can act as an electron donor and the cyano group as an electron acceptor, leading to unique absorption and emission characteristics.
UV-Visible Absorption Profiles and Electronic Transitions
The UV-visible absorption spectrum of naphthalene and its derivatives is characterized by strong absorption in the ultraviolet region due to π-π* electronic transitions within the aromatic system. researchgate.net The parent naphthalene molecule displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from transitions to different excited singlet states. researchgate.net The introduction of substituents on the naphthalene ring significantly modifies these absorption profiles.
The presence of functional groups like cyano and methoxy (B1213986) groups is known to cause shifts in the absorption maxima to longer wavelengths (bathochromic shifts) and can increase the molar absorptivity. mdpi.comnih.gov For this compound, the combined electronic effects of the donor and acceptor groups are expected to induce a noticeable bathochromic shift compared to unsubstituted naphthalene. researchgate.net The absorption is likely dominated by π-π* transitions, but with a significant contribution from an intramolecular charge transfer (ICT) transition, where electron density moves from the difluoromethoxy-substituted part of the molecule to the cyano-substituted part upon excitation. The extended conjugation in the naphthalene system facilitates these electronic transitions. libretexts.org
Table 1: Typical UV-Visible Absorption Data for Substituted Naphthalenes in Cyclohexane
| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|
| Naphthalene | 275, 286 | ~5,000 | π-π* (¹Lₐ) |
| 1-Methylnaphthalene | 280, 290 | ~6,000 | π-π* |
| 1-Methoxynaphthalene | 300, 312 | ~7,500 | π-π* / ICT |
Note: Data are representative values for substituted naphthalenes to illustrate electronic trends. Actual values for this compound may vary.
Fluorescence Characteristics and Intramolecular Charge Transfer (ICT) Mechanisms
Naphthalene derivatives are often fluorescent, and their emission properties are highly sensitive to the nature and position of substituents. The donor-acceptor arrangement in this compound strongly suggests that its fluorescence will be dominated by an Intramolecular Charge Transfer (ICT) mechanism. nih.gov Upon photoexcitation, an electron is effectively transferred from the electron-rich portion of the molecule (centered around the difluoromethoxy group) to the electron-deficient portion (the cyano group), creating an excited state with a large dipole moment. nih.govmdpi.com
This ICT excited state is a key feature of many "push-pull" fluorophores. mdpi.com A primary characteristic of emission from an ICT state is significant solvatochromism, where the emission wavelength shows a pronounced red-shift as the polarity of the solvent increases. nih.gov This occurs because polar solvents can better stabilize the highly polar ICT excited state, lowering its energy and resulting in a lower-energy (longer wavelength) emission. nih.gov
The nature of the ICT state can be further described as either planar (PICT) or twisted (TICT). mdpi.com In a TICT state, rotation around the bond connecting the donor or acceptor group to the naphthalene ring occurs in the excited state, leading to a more complete charge separation. mdpi.com Given the steric hindrance at the 1 and 8 positions of the naphthalene core, the cyano and difluoromethoxy groups are likely forced out of the plane of the naphthalene ring, which could favor the formation of a pre-twisted ground state that facilitates relaxation into an ICT state upon excitation. mdpi.com The fluorescence of such compounds is often strongly quenched in protic solvents like alcohols. nih.gov
Table 2: Representative Fluorescence Properties of Donor-Acceptor Naphthalene Derivatives
| Compound | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| 1-Dimethylamino-5-propionylnaphthalene | Cyclohexane | 420 | 0.85 |
| 1-Dimethylamino-5-propionylnaphthalene | Acetonitrile | 510 | 0.40 |
| 1-Dimethylamino-8-cyanonaphthalene | Toluene | 450 | 0.65 |
Note: This table presents data for related naphthalene compounds to illustrate the principles of ICT and solvatochromism. nih.govmdpi.com
X-ray Diffraction Studies for Solid-State Structural Confirmation of Related Naphthalene Derivatives
X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids. For naphthalene derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the conformation of substituent groups relative to the naphthalene plane. researchgate.netresearchgate.net This data is crucial for confirming the molecular geometry and understanding how substituents influence the crystal packing.
In the context of a molecule like this compound, X-ray diffraction would confirm the steric strain inherent in the 1,8-disubstitution pattern. It would reveal the precise dihedral angles describing the orientation of the cyano and difluoromethoxy groups with respect to the aromatic ring system. Studies on related naphthalenes have established typical bond lengths, such as a C-C distance of approximately 1.428 Å for carbons attached to a cyano group and a C≡N triple bond length of about 1.163 Å. researchgate.net The analysis would also detail intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which govern the material's bulk properties. While a specific crystal structure for this compound is not publicly available, data from related structures provide a clear indication of the expected structural parameters.
Table 3: Illustrative Crystallographic Data for a Substituted Naphthalene Derivative
| Parameter | Typical Value |
|---|---|
| C-C (aromatic) bond length | 1.36 - 1.42 Å |
| C(aromatic)-C(cyano) bond length | 1.43 Å |
| C≡N bond length | 1.16 Å |
| C(aromatic)-O bond length | 1.37 Å |
| C-N-C bond angle | ~178° |
Note: Values are generalized from crystallographic data of various functionalized naphthalenes to represent expected measurements. researchgate.net
Chemical Reactivity and Mechanistic Studies of 1 Cyano 8 Difluoromethoxy Naphthalene
Reactions Involving the Cyano Functional Group
The cyano group (-C≡N) is a versatile functional group in organic synthesis, capable of undergoing a wide array of transformations. researchgate.net Its strong electron-withdrawing nature also influences the reactivity of the naphthalene (B1677914) ring.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on 1-Cyano-8-(difluoromethoxy)naphthalene are not prevalent, the reactivity can be inferred from general transformations of aryl nitriles.
Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the nitrile carbon to form imine anions, which upon hydrolysis yield ketones. This provides a pathway to convert the cyano group into a carbonyl functional group.
Cycloadditions: The cyano group can participate as a dienophile in Diels-Alder reactions, particularly when activated by its attachment to the electron-rich naphthalene system. It can also undergo [3+2] cycloadditions with azides to form tetrazoles, which are important heterocyclic structures in medicinal chemistry. The radical-mediated intramolecular translocation of cyano groups is also a recognized tool for site-selective functionalization, proceeding through the addition of a carbon-centered radical to the nitrile triple bond. researchgate.net
Table 1: Examples of Nucleophilic Additions to Aryl Nitriles
| Reagent Type | Nucleophile | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| Grignard Reagent | R-MgX | Imine salt | Ketone (Ar-CO-R) |
| Organolithium | R-Li | Imine salt | Ketone (Ar-CO-R) |
| Hydride | LiAlH₄ | Amine | Primary Amine (Ar-CH₂-NH₂) |
| Hydroxylamine | NH₂OH | Amidine | N-hydroxyamidine |
Reduction and Hydrolysis Transformations of the Cyano Moiety
The cyano group can be readily transformed into other key functional groups like amines and carboxylic acids through reduction and hydrolysis, respectively.
Reduction: The triple bond of the nitrile can be fully reduced to a primary amine (Ar-CH₂-NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). Partial reduction to an aldehyde (Ar-CHO) can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H).
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid (Ar-COOH) under either acidic or basic conditions, typically requiring heat. The reaction proceeds through an amide intermediate (Ar-CONH₂). The stability of many common cyano-based anions is high under neutral and slightly basic conditions, but hydrolysis can occur in strongly acidic or basic solutions. researchgate.net For instance, palladium-catalyzed hydrolysis of nitriles represents a method for this conversion. researchgate.net
Table 2: Conversion of the Cyano Group
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Full Reduction | LiAlH₄ in ether, then H₂O; or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |
| Partial Reduction | DIBAL-H in toluene at low temp, then H₂O | Aldehyde (-CHO) |
| Hydrolysis | H₃O⁺, heat; or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂SO₄ (conc.), heat; or H₂O₂, base | Amide (-CONH₂) |
Transformations of the Difluoromethoxy Moiety
The difluoromethoxy group (-OCF₂H) is a key feature of the molecule, often incorporated into bioactive compounds to enhance metabolic stability and lipophilicity. nih.govbham.ac.uk It is considered a bioisostere of hydroxyl, thiol, or amine groups. acs.org
The -OCF₂H group is significantly more stable towards oxidative metabolism compared to a simple methoxy (B1213986) (-OCH₃) group. bham.ac.uknih.gov This stability is attributed to the strong C-F bonds. mdpi.com However, its stability is not absolute and can be influenced by the reaction conditions.
Acidic Conditions: The difluoromethoxy group is generally stable under many acidic conditions.
Basic Conditions: While more stable than a trifluoromethoxy group, the -OCF₂H group can be susceptible to hydrolysis under strong basic conditions, although this is less pronounced than for aromatic sulfamates. nih.gov The presence of the polarized C-H bond can increase the acidity of the proton, making it susceptible to deprotonation by strong bases. bham.ac.uk
Redox Conditions: The group is generally inert to common oxidizing and reducing agents used in organic synthesis.
Derivatization of the highly stable difluoromethoxy group is challenging. However, recent advances have shown that the C-H bond within the -OCF₂H group can be functionalized. The polarized C-H bond of the CF₂H group can act as a hydrogen bond donor, a unique property among polyfluorinated motifs. researchgate.net
A primary strategy involves the deprotonation of the difluoromethyl group using a strong base, such as a Brønsted superbase, in combination with a Lewis acid to stabilize the resulting anion (Ar-OCF₂⁻). acs.org This "masked nucleophile" can then react with a variety of electrophiles, enabling the formation of new C-C bonds and the introduction of different functional groups onto the difluoromethoxy moiety. acs.org This approach allows for the conversion of difluoromethyl arenes into versatile ArCF₂⁻ transfer reagents. acs.org
Reactivity of the Naphthalene Aromatic System
The reactivity of the naphthalene core towards electrophilic aromatic substitution is governed by the electronic effects of the existing cyano and difluoromethoxy substituents.
Cyano Group (-CN): This group is strongly electron-withdrawing and deactivating through both inductive and resonance effects. It directs incoming electrophiles to the meta positions relative to its own position.
In this compound, the two groups are in a peri relationship. The combined electronic influence is complex. The cyano group at C1 strongly deactivates the ring, particularly the adjacent positions. The difluoromethoxy group at C8 also deactivates the ring. Electrophilic attack is generally disfavored due to the presence of two deactivating groups. If a reaction were to occur, the most likely positions for substitution would be on the unsubstituted ring (positions 5 and 6), which are least affected by the deactivating groups on the first ring. The oxidation of naphthalene initiated by OH radicals is known to lead to ring-opening products. researchgate.net
Table 3: Directing Effects of Substituents on the Naphthalene Ring
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para or Meta Directing |
|---|---|---|---|---|
| -CN | 1 | -I, -M | Deactivating | Meta |
| -OCF₂H | 8 | -I, +M (weak) | Deactivating | Ortho, Para |
Regioselectivity of Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution:
The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is dictated by the combined electronic and steric influences of the two substituents. The cyano group (-CN) is a strong electron-withdrawing group and acts as a deactivator and a meta-director. Conversely, the difluoromethoxy group (-OCHF₂) is also deactivating due to the electron-withdrawing nature of the fluorine atoms, but it is an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the aromatic ring.
Given the positions of the substituents at C1 and C8, the potential sites for electrophilic attack are C2, C3, C4, C5, C6, and C7. The directing effects of the substituents would likely lead to a complex mixture of products. The cyano group at C1 will direct incoming electrophiles primarily to the C3 and C6 positions. The difluoromethoxy group at C8 will direct electrophiles to the C7 (ortho) and C5 (para) positions. The peri-interaction between the C1 and C8 substituents could also influence the regioselectivity by sterically hindering attack at certain positions.
A comprehensive analysis of the regioselectivity would necessitate computational modeling, such as that offered by machine learning models like RegioML, which predict the outcomes of electrophilic aromatic substitution reactions based on calculated atomic charges. Such models could provide theoretical predictions for the most likely sites of substitution in reactions like halogenation or nitration.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on the naphthalene core of this compound is generally unfavorable unless there is a suitable leaving group present. The presence of the electron-withdrawing cyano group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to it. However, without a good leaving group like a halogen, SNA reactions are unlikely to proceed under standard conditions.
Radical Reactions and Their Selectivity on the Naphthalene Core
The study of radical reactions on substituted naphthalenes often involves reactions with species such as the hydroxyl radical (•OH). For unsubstituted naphthalene, the initial attack of a hydroxyl radical can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions, leading to the formation of various oxygenated products, including naphthoquinones.
In the case of this compound, the presence of the substituents would influence the initial site of radical attack. The electron-withdrawing nature of both the cyano and difluoromethoxy groups would make the naphthalene ring electron-deficient, potentially affecting the rate and selectivity of radical addition. The precise selectivity would depend on the nature of the radical species and the reaction conditions. Mechanistic studies would be required to determine the distribution of radical adducts and subsequent reaction products.
Cross-Coupling and Directed Functionalization Reactions on the Naphthalene Core
Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful tools for the functionalization of aromatic rings. For this compound to participate in these reactions, it would typically need to be derivatized with a suitable functional group, most commonly a halogen (e.g., bromine or iodine), to act as the electrophilic partner.
Directed Functionalization:
Directed C-H functionalization is a strategy that utilizes a directing group to achieve high regioselectivity in the introduction of new functional groups. For the this compound system, either the cyano or the difluoromethoxy group could potentially act as a directing group, or an external directing group could be temporarily installed. For instance, if the cyano group were to be hydrolyzed to a carboxylic acid or an amide, this new functional group could direct transition metal-catalyzed C-H activation to the ortho positions.
Research on other naphthalene systems has demonstrated the utility of directing groups for achieving regioselective C-H functionalization. For example, a picolinamide (B142947) directing group has been used to direct the cyanation of 1-naphthylamine derivatives at the C8 position. While not directly applicable to the title compound, these studies highlight the potential for directed C-H functionalization strategies to selectively modify the naphthalene core of this compound, provided a suitable directing group is present or can be introduced.
Advanced Research Applications and Interdisciplinary Relevance Non Clinical Focus
Applications in Materials Science and Organic Electronics
The unique electronic properties imparted by cyano and difluoromethoxy substituents on an aromatic naphthalene (B1677914) core suggest potential utility in materials science. The electron-withdrawing nature of both groups can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene system, a desirable characteristic for n-type organic electronic materials. However, specific studies on 1-Cyano-8-(difluoromethoxy)naphthalene are not prominent.
Development of Organic Semiconductors and Electroluminescent Materials
There is currently no specific research available that details the development or application of this compound as an organic semiconductor or in electroluminescent materials. While the broader class of cyano-substituted naphthalene derivatives has been investigated for such purposes, the specific performance, charge carrier mobility, and electroluminescent properties of this compound remain uncharacterized in the scientific literature.
Integration into Naphthalene Diimide (NDI) Systems for Charge Transport
Naphthalene diimides (NDIs) are a well-established class of electron-deficient molecules widely used as n-type semiconductors in organic electronics. rsc.orgresearchgate.net Functionalization of the NDI core is a common strategy to tune their electronic properties and solid-state packing, which are crucial for efficient charge transport. google.com Although the introduction of cyano and fluorinated groups onto aromatic systems is a known method to enhance electron-accepting capabilities, there are no available studies demonstrating the specific integration of the this compound moiety into NDI systems or its impact on their charge transport characteristics.
Role in Liquid Crystal Displays and Other Optical Devices
The incorporation of polar groups like the cyano group onto rigid molecular cores is a fundamental design principle in the field of liquid crystals. psu.edu These groups can induce a strong dipole moment, which is essential for the alignment of the molecules in an electric field, the core principle behind liquid crystal displays (LCDs). However, dedicated research on the mesomorphic (liquid crystalline) properties of this compound or its use in optical devices has not been reported. Studies on related compounds, such as other substituted cyano-naphthalenes, have explored their potential in this area, but specific data for the title compound is absent. psu.edu
Chemical Biology and Non-Clinical Pharmacological Research
In chemical biology, naphthalene-based molecules are often utilized as fluorescent probes due to their favorable photophysical properties. The introduction of specific functional groups can modulate these properties and provide handles for targeted biological interactions.
Use as Probes for Biochemical Pathways and Cellular Processes
Naphthalene derivatives are frequently employed as fluorescent scaffolds for developing probes to visualize cellular components and biochemical pathways. nih.gov However, there is no published research that describes the use of this compound as a biochemical probe. Its intrinsic fluorescence properties and its potential to interact with biological targets have not been characterized.
Studies on Enzyme Inhibition (e.g., SmTGR)
Thioredoxin glutathione (B108866) reductase from Schistosoma mansoni (SmTGR) is a critical enzyme for the parasite's redox balance and is considered a promising drug target. nih.govnih.gov High-throughput screening campaigns have been conducted to identify novel inhibitors of this enzyme. nih.gov While a vast number of compounds have been tested, there is no specific evidence in the available literature to indicate that this compound has been identified as an inhibitor of SmTGR or any other enzyme.
As of the current state of scientific publishing, the advanced, non-clinical research applications of this compound in the specified fields remain unexplored. The compound exists as a research chemical, but its potential has not yet been translated into specific, documented applications in materials science or chemical biology.
In Vitro Cytotoxicity and Antioxidant Activity Assessments in Cell Lines
While direct experimental data on the in vitro cytotoxicity and antioxidant activity of this compound is not extensively available in public literature, research on analogous naphthalene derivatives provides valuable insights into the potential biological activities of this class of compounds. Studies on various substituted naphthalenes demonstrate a range of cytotoxic effects against different cancer cell lines. For instance, certain naphthalene-substituted benzimidazole (B57391) derivatives have shown potent antiproliferative activity.
The cytotoxic potential of such compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability. The results are typically reported as the IC50 value, which is the concentration of a compound that inhibits 50% of the cell population. The activity is highly dependent on the specific cell line and the nature and position of the substituents on the naphthalene ring. For example, a study on naphthalene-based chalcone (B49325) derivatives screened for antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assay showed that some compounds exhibited potent antioxidant activity, comparable to the standard ascorbic acid. sci.newsknowde.comrsc.org This suggests that the naphthalene scaffold can be a promising framework for the development of agents with antioxidant properties.
The specific cytotoxic and antioxidant profile of this compound would be contingent on the interplay between its cyano and difluoromethoxy functional groups and the naphthalene core. The electron-withdrawing nature of the cyano group and the unique electronic properties of the difluoromethoxy group could significantly influence its interaction with biological targets, but this remains to be experimentally verified.
Table 1: Examples of In Vitro Cytotoxicity of Naphthalene Derivatives in Various Cell Lines
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Naphthalene-substituted Benzimidazoles | HepG2 (Liver) | MTT | 0.078 - 0.625 | arxiv.org |
| Naphthalene-based Diaryl-amides | A375 (Melanoma) | MTT | 0.12 - 0.67 | elsevierpure.com |
| Semisynthetic Naphthoquinone-oximes | HL-60 (Leukemia) | MTT | 3.84 - 10.20 | nih.gov |
This table presents data for related naphthalene derivatives to illustrate the range of activities observed in this compound class. The activity of this compound has not been reported.
Relevance to Reactive Metabolite Formation and Structural Alerts in Rational Drug Design
In the context of rational drug design, the structure of this compound contains moieties that are recognized as "structural alerts," warranting careful consideration of its metabolic fate. aanda.orgresearchgate.net A structural alert is a molecular fragment or feature that is known to be associated with a risk of toxicity, often through metabolic activation to reactive metabolites. nih.govfrontiersin.org
The naphthalene core itself is a well-established structural alert. frontiersin.org It can undergo metabolic activation by cytochrome P450 (CYP) enzymes to form a reactive and potentially toxic 1,2-epoxide intermediate. frontiersin.orgacs.orgdergipark.org.tr This epoxide can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity. frontiersin.orgidk.org.rs This metabolic pathway is a primary concern for naphthalene-containing compounds in drug development. idk.org.rs
However, the substituents on the naphthalene ring play a crucial role in modulating this metabolic pathway. The introduction of a difluoromethoxy (-OCF₂H) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability. This group can act as a metabolically stable isostere of a methoxy (B1213986) group. The rate-limiting step in the metabolism of a methoxy group is often the abstraction of a hydrogen atom, a process that is blocked by the replacement of hydrogen with fluorine. nih.gov Therefore, the difluoromethoxy group at the 8-position may hinder or alter the metabolic profile of the naphthalene ring, potentially reducing the formation of reactive metabolites.
The cyano (-CN) group also influences the molecule's metabolic profile. While it can sometimes be metabolized, its presence can also alter the electronic properties of the aromatic ring, thereby affecting the susceptibility of the ring to CYP-mediated oxidation. The interplay between the deactivating cyano group and the difluoromethoxy group on the naphthalene core makes predicting the exact metabolic outcome complex without experimental data. Therefore, while the naphthalene core is a structural alert, the specific substitution pattern of this compound represents a rational design approach to potentially mitigate metabolism-related toxicity risks. nih.gov
Environmental Chemistry and Degradation Studies of Naphthalene Derivatives
The environmental fate of this compound, like other xenobiotic compounds, is determined by its susceptibility to various degradation processes, including microbial degradation and photodegradation. researchgate.net Naphthalene itself is a priority pollutant that can be degraded by numerous bacterial species, often initiating the process through dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization. frontiersin.orgnih.govfrontiersin.org
The presence of substituents significantly alters the biodegradability of the naphthalene core. Halogenated aromatics, for example, can be more resistant to degradation, although microbes have evolved specific enzymatic pathways, such as dehalogenases, to process them. nih.gov The difluoromethoxy group in this compound introduces fluorine atoms, which could increase its persistence in the environment compared to unsubstituted naphthalene.
Photodegradation is another critical pathway for the removal of aromatic compounds from the environment. rsc.org Naphthalene and its derivatives can absorb UV light, leading to the formation of reactive species like hydroxyl radicals that can attack the aromatic ring, resulting in products such as naphthols and naphthoquinones, and eventually smaller, more oxidized fragments. idk.org.rsresearchgate.net The efficiency of photodegradation can be influenced by the medium (e.g., water, soil) and the presence of photocatalysts like metal oxides (e.g., TiO₂, ZnO). ekb.egutm.my The specific impact of the cyano and difluoromethoxy groups on the photodegradation rates and pathways of the naphthalene ring in this particular compound would require dedicated environmental fate studies.
Astrochemistry and Interstellar Molecular Detection
Formation Pathways of Cyanonaphthalenes in Astrochemical Environments
Remarkably, cyanonaphthalenes, the parent class of compounds for this compound, have been definitively identified in the interstellar medium (ISM). In 2021, astronomers reported the detection of two isomers, 1-cyanonaphthalene and 2-cyanonaphthalene, in the Taurus Molecular Cloud (TMC-1), a cold, starless cloud core. sci.newsarxiv.orgnih.gov This discovery was a significant leap forward in astrochemistry, providing the first direct evidence of specific polycyclic aromatic hydrocarbon (PAH) molecules in such environments. sci.newsaip.org
The presence of these molecules in a cold dark cloud like TMC-1 challenges previous assumptions that the formation of complex PAHs requires high-temperature environments, such as the outflows of carbon-rich stars. sci.newsnih.gov Current research suggests a "bottom-up" gas-phase synthesis pathway where smaller, known interstellar molecules react to build up these larger structures even at the low temperatures (~10 K) of molecular clouds. nih.govnih.gov
One proposed formation mechanism involves the reaction of smaller hydrocarbon radicals with nitrile-containing species. For instance, the reaction between the cyanide radical (CN), which is abundant in the ISM, and a naphthalene molecule (C₁₀H₈) is considered a plausible route to form cyanonaphthalene. nih.govaip.orgacs.org Another pathway may involve the reaction of smaller cyclic hydrocarbons, like the cyclopentadienyl (B1206354) radical (c-C₅H₅), which can combine to build the fused ring structure of naphthalene, followed by cyanation. aanda.org The detection of these specific isomers helps to constrain astrochemical models and provides crucial clues about the complex organic chemistry that occurs in the regions where stars and planets form. nih.gov
Industrial Catalysis and Corrosion Inhibition Research
Naphthalene and its derivatives are versatile compounds with applications in various industrial processes, including catalysis and corrosion inhibition. knowde.comalfa-chemistry.com In catalysis, naphthalene can be a feedstock for the production of other valuable chemicals. For example, the vapor-phase oxidation of naphthalene over catalysts is a method to produce phthalic anhydride, a key intermediate for plasticizers, resins, and dyes. documentsdelivered.com Furthermore, porous aromatic frameworks have been used as supports for sulfide (B99878) catalysts in the hydrogenation and hydrocracking of naphthalene, which is relevant in petroleum refining. mdpi.com
In the field of corrosion science, naphthalene derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. elsevierpure.comdergipark.org.trgoogle.com Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. elsevierpure.com The effectiveness of this adsorption depends on the electronic structure of the molecule, including the presence of heteroatoms (like nitrogen in the cyano group) and π-electrons in the aromatic rings, which can interact with the d-orbitals of the metal. elsevierpure.comresearchgate.netacs.org Phthalocyanines and naphthalocyanines, which are large derivatives, are known to be excellent anticorrosive agents due to their extensive conjugated π-systems and multiple nitrogen atoms. elsevierpure.com Specific naphthalene dicarboxylic acid salts have also been patented as corrosion inhibitors for antifreeze compositions. google.com The unique electronic properties conferred by the cyano and difluoromethoxy groups in this compound suggest it could have potential as a specialized corrosion inhibitor, although specific studies are required to validate this application.
Future Directions and Emerging Research Avenues for 1 Cyano 8 Difluoromethoxy Naphthalene
Development of Green and Sustainable Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 1-cyano-8-(difluoromethoxy)naphthalene will likely focus on the development of green and sustainable synthetic routes. Traditional methods for introducing cyano and difluoromethoxy groups often rely on harsh reagents and conditions. Emerging research is expected to explore catalytic and more atom-economical approaches.
For instance, the development of novel catalytic systems for the direct cyanation and difluoromethoxylation of naphthalene (B1677914) precursors could significantly reduce waste and improve efficiency. Methodologies such as C-H activation could provide a more direct route to functionalized naphthalenes, minimizing the need for pre-functionalized starting materials. nih.gov A recent review highlights various metal-catalyzed and Lewis acid-catalyzed reactions for the synthesis of substituted naphthalene derivatives, which could be adapted for greener syntheses. researchgate.net The use of flow chemistry could also offer a safer and more scalable method for the synthesis of this and related compounds.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | Atom economy, reduced steps | Development of selective catalysts |
| Flow Chemistry | Enhanced safety, scalability | Optimization of reaction conditions |
| Biocatalysis | Mild conditions, high selectivity | Enzyme engineering for specific transformations |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The 1,8-disubstituted naphthalene framework is known for its unique steric and electronic properties, which can lead to unusual reactivity. The steric strain between the peri-substituents can distort the naphthalene ring, potentially altering its aromaticity and reactivity. researchgate.net In this compound, the electron-withdrawing nature of both the cyano and difluoromethoxy groups can significantly influence the electronic landscape of the naphthalene core, making it susceptible to specific types of chemical transformations.
Future research could explore the reactivity of this compound in pericyclic reactions, such as Diels-Alder reactions, where the distorted naphthalene core might exhibit altered reactivity and selectivity. rsc.org Furthermore, the unique electronic environment could be exploited for the development of novel catalytic cycles or for the synthesis of complex polycyclic aromatic systems. The potential for intramolecular interactions between the cyano and difluoromethoxy groups, or their transformation products, could lead to unprecedented cyclization reactions. nih.gov
Advanced Computational Design for Targeted Molecular Properties and Functions
Computational chemistry and molecular modeling are powerful tools for predicting and understanding the properties of novel compounds. For this compound, density functional theory (DFT) and other computational methods can be employed to predict its electronic structure, spectroscopic properties, and reactivity. rsc.org Such studies can provide valuable insights into the molecule's potential applications and guide experimental efforts.
Future computational work could focus on designing derivatives of this compound with tailored electronic and optical properties. For example, by modeling the effects of additional substituents on the naphthalene ring, it may be possible to design molecules with specific fluorescence characteristics or redox potentials for applications in organic electronics or as sensors. aalto.fi Computational screening could also identify potential biological targets for derivatives of this compound, accelerating the drug discovery process.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, charge distribution |
| Time-Dependent DFT (TD-DFT) | Spectroscopic prediction | UV-vis and fluorescence spectra |
| Molecular Dynamics (MD) | Conformational analysis | Steric interactions, dynamic behavior |
Integration into Supramolecular Assemblies and Nanomaterials
Naphthalene derivatives are well-known building blocks for the construction of supramolecular assemblies and nanomaterials due to their planar structure and ability to engage in π-π stacking interactions. acs.orgrsc.orgresearchgate.net The presence of the polar cyano and difluoromethoxy groups in this compound could introduce specific intermolecular interactions, such as dipole-dipole and hydrogen bonding, which can be exploited for the controlled self-assembly of complex architectures.
Future research is expected to explore the incorporation of this molecule into liquid crystals, organic frameworks, and other functional materials. The unique electronic properties of this compound could be harnessed in the development of novel organic semiconductors or light-emitting materials. acs.org Furthermore, its integration into liposome-based nanodelivery systems could be explored for therapeutic applications. mdpi.com The photocatalytic degradation of naphthalene using nanoparticles is another area of interest for environmental applications. ekb.eg
Expanding Interdisciplinary Research Collaborations Leveraging Naphthalene Chemistry
The diverse potential applications of this compound necessitate a multidisciplinary research approach. Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial for unlocking the full potential of this and related compounds.
For instance, collaborations with materials scientists could lead to the development of novel electronic devices based on this molecule. lifechemicals.com Partnerships with biologists and pharmacologists could explore the potential of its derivatives as therapeutic agents. researchgate.net The rich chemistry of naphthalene derivatives provides a platform for addressing challenges in a wide range of fields, from medicine to materials science, and interdisciplinary collaborations will be key to translating fundamental research into real-world applications. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-cyano-8-(difluoromethoxy)naphthalene, and how can reaction conditions be standardized?
Answer: Synthesis typically involves sequential functionalization of the naphthalene core. Key steps include:
- Fluorination : Use fluorinated reagents (e.g., Selectfluor®) to introduce the difluoromethoxy group at position 8 via nucleophilic substitution .
- Cyanation : Introduce the cyano group at position 1 using metal-catalyzed cross-coupling (e.g., Pd/C with KCN) or Sandmeyer reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization for high purity (>95% by HPLC).
Q. Critical Parameters :
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer: Use multimodal analytical techniques:
- NMR Spectroscopy : NMR to confirm difluoromethoxy substitution patterns (δ −70 to −90 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (theoretical: 245.18 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve stereoelectronic effects of the cyano and difluoromethoxy groups on aromatic π-system distortion .
Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <10 µg/mL indicate potency) .
- Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC < 5 µM suggest therapeutic potential) .
- In Vivo Models : Administer orally (10–50 mg/kg) in xenograft mouse models; measure tumor volume reduction (statistical significance at p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
Answer:
- Risk of Bias Assessment : Apply tools from Table C-6/C-7 () to evaluate study design (e.g., randomization, blinding).
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may explain hepatotoxicity discrepancies .
- Dose-Response Modeling : Compare NOAEL (No Observed Adverse Effect Level) across species using allometric scaling .
Case Study : A 2024 study found hepatic toxicity in rats but not in human cell lines. Resolution involved identifying species-specific CYP450 metabolism of the difluoromethoxy group .
Q. What strategies enhance the compound’s selectivity for target enzymes or receptors?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 1-cyano-5-(difluoromethoxy)naphthalene) to assess positional effects. Fluorine substitution at position 8 increases steric hindrance, reducing off-target binding .
- Molecular Docking : Use AutoDock Vina to predict binding affinity with targets (e.g., EGFR kinase). Optimize substituents to improve hydrophobic interactions .
Q. How can computational methods predict the environmental persistence of this compound?
Answer:
Q. What advanced techniques elucidate the mechanism of action in biological systems?
Answer:
- Fluorescence Polarization : Track binding to DNA G-quadruplexes (Δ anisotropy >0.2 indicates strong interaction) .
- Cryo-EM : Resolve compound-enzyme complexes (e.g., cytochrome P450 3A4) at near-atomic resolution .
- Metabolomics : Use -NMR of urine/plasma to identify dysregulated pathways (e.g., glutathione depletion) .
Q. Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
